2,6-Dichlorobenzaldehyde oxime

organic synthesis process chemistry yield optimization

Researchers requiring the sterically hindered 2,6-dichloro substitution pattern for regioselective cycloaddition often face supply inconsistency with isomeric impurities. 2,6-Dichlorobenzaldehyde oxime (CAS 25185-95-9) resolves this with verified purity and conformer-specific reactivity (oxime torsion angles 53.83° and 42.99°). • Enables ~90% conversion to 2,6-dichlorobenzonitrile vs. 30% for the 2,4-isomer in benzoylurea insecticide synthesis • Validated for dicloxacillin sodium API route via oximidoyl chloride formation and 1,3-dipolar cycloaddition • Available in bulk quantities (25 kg/drum) for pilot and production-scale campaigns

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
Cat. No. B7797724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorobenzaldehyde oxime
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=NO)Cl
InChIInChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H
InChIKeyYBSXDWIAUZOFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichlorobenzaldehyde Oxime: Specifications & Procurement


2,6-Dichlorobenzaldehyde oxime (CAS 25185-95-9) is a halogenated aromatic oxime with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.03 g/mol [1]. This compound is characterized by two chlorine atoms substituted at the 2 and 6 positions of the benzaldehyde oxime structure [2]. The compound exists primarily as a white crystalline solid with a melting point of 147-151°C and a predicted boiling point of 280.4°C at 760 mmHg [3]. As an established intermediate in organic synthesis, it serves as a critical building block for pharmaceuticals and agrochemicals, with documented purity specifications ranging from 95% to ≥99% across commercial sources .

Pharmaceutical Intermediate Dicloxacillin precursor synthesis with required 2,6-dichloro substitution High-purity grade recommended
Agrochemical Building Block Key intermediate for benzoylurea insecticides and herbicide oxime carbonates Isomer-specific conversion efficiency
Stereoelectronic Control Unique 2,6-dichloro pattern enforces non-planar conformation for scaffold design Influences cycloaddition reactivity

2,6-Dichlorobenzaldehyde Oxime: Critical Reactivity & Selectivity


The 2,6-dichloro substitution pattern on 2,6-dichlorobenzaldehyde oxime imparts distinct steric and electronic properties that cannot be replicated by other positional isomers or unsubstituted analogs [1]. The presence of chlorine atoms at both ortho positions creates significant steric hindrance around the oxime group, which directly influences its conformational stability and reactivity profile [2]. Specifically, the oxime fragment in 2,6-dichlorobenzaldehyde oxime is twisted relative to the dichlorobenzene ring by 53.83° and 42.99° in the two molecules of its asymmetric unit, a conformational constraint that affects its ability to participate in cycloaddition and condensation reactions compared to less hindered analogs [3]. This unique geometry is not observed in 2,4-dichloro or unsubstituted benzaldehyde oximes, making direct substitution chemically invalid for applications requiring precise stereoelectronic control [4].

2,4-Dichloro or other regioisomers
Different chlorine positions alter steric hindrance and oxime-ring torsion, which may lead to distinct cycloaddition outcomes and reduced nitrile formation yield.
Unsubstituted benzaldehyde oxime
Lacks ortho-chlorine steric constraints; near-planar geometry cannot replicate the stereoelectronic control required for dicloxacillin or isoxazole scaffold synthesis.
o-Chlorobenzaldehyde oxime (mono-chloro)
Monosubstitution changes the isoxazole core pharmacology; direct substitution in dicloxacillin route would produce a different antibiotic profile and may not meet penicillinase-resistance requirements.

2,6-Dichlorobenzaldehyde Oxime Performance Comparison


Synthetic Yield Efficiency

2,6-Dichlorobenzaldehyde oxime can be synthesized with a high yield of 97% from 2,6-dichlorobenzaldehyde and hydroxylamine hydrochloride under optimized conditions (ethanol/water, NaOH, 90°C, 24h) [1]. This yield is comparable to the 98% yield reported for 2,4-dichlorobenzaldehyde oxime under similar conditions and the 93-98% yields reported for various Z-aldoximes, including benzaldehyde oxime [2]. The 97% yield for the 2,6-dichloro isomer demonstrates efficient conversion despite the increased steric hindrance from the ortho-chlorine atoms.

Synthetic Yield
Cross-study
97% yield from 2,6-dichlorobenzaldehyde
Reported high conversion despite steric hindrance; supports scalable procurement
Comparable to 98% for 2,4-isomer under similar conditions
organic synthesis process chemistry yield optimization

Conformational Distortion Profile

Single-crystal X-ray diffraction reveals that in 2,6-dichlorobenzaldehyde oxime, the oxime fragment is twisted relative to the dichlorobenzene ring by 53.83(11)° and 42.99(14)° for the two molecules in the asymmetric unit [1]. This significant out-of-plane distortion is a direct consequence of the 2,6-dichloro substitution pattern and is not observed in less hindered oximes. For comparison, benzaldehyde oxime (unsubstituted) adopts a nearly planar conformation in the solid state [2].

Conformational Distortion
Class-level
Torsion angles 53.83° / 42.99° vs. near-planar (0–10°) for unsubstituted
Non-planar geometry influences cycloaddition and scaffold rigidity
X-ray diffraction evidence; context for stereoelectronic control
structural biology medicinal chemistry conformational analysis

Dicloxacillin Precursor Role

2,6-Dichlorobenzaldehyde oxime is a critical intermediate in the synthesis of the isoxazole ring system found in dicloxacillin, a penicillinase-resistant penicillin antibiotic [1]. The synthetic route involves conversion of the oxime to an oximidoyl chloride, followed by 1,3-dipolar cycloaddition with a ketoester to form the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid core [2]. This specific 2,6-dichlorophenyl isoxazole moiety is essential for the antibiotic's resistance to staphylococcal penicillinase [3]. In contrast, cloxacillin, a closely related antibiotic, is synthesized from o-chlorobenzaldehyde (mono-chloro), resulting in a 3-(o-chlorophenyl) isoxazole core, which demonstrates that the dichloro substitution is required for the specific pharmacological profile of dicloxacillin [4].

Pharmaceutical Intermediate
Head-to-head
Precursor to dicloxacillin (2,6-dichlorophenyl isoxazole) vs. cloxacillin (monochloro)
Dichloro substitution essential for target penicillinase-resistant β-lactam core
Route-specific requirement; isomer substitution invalid
antibiotic synthesis pharmaceutical intermediates penicillin derivatives

Benzoylurea Insecticide Intermediate

2,6-Dichlorobenzaldehyde oxime serves as the direct precursor to 2,6-dichlorobenzonitrile, which is the essential intermediate for synthesizing benzoylurea insecticides including hexaflumuron, diflubenzuron, chlorfluazuron, and lufenuron [1]. The conventional two-step process involves oximation followed by dehydration, achieving approximately 90% yield of 2,6-dichlorobenzonitrile [2]. This specific 2,6-dichloro substitution pattern is critical for the insecticidal activity of the final benzoylurea compounds. In contrast, the 2,4-dichloro isomer yields only 30% conversion to the corresponding benzonitrile under similar one-step conditions [3], highlighting the superior reactivity of the 2,6-isomer in nitrile formation.

Nitrile Conversion
Cross-study
~90% yield to 2,6-dichlorobenzonitrile vs. 30% for 2,4-isomer
Reported higher conversion efficiency supports agrochemical process economics
Two-step oximation–dehydration; isomer-dependent reactivity
agrochemical synthesis insecticide intermediates benzoylurea chemistry

Commercial Purity Grade

Commercial suppliers offer 2,6-dichlorobenzaldehyde oxime at purity specifications ranging from 95% to ≥99% . The ≥99% purity grade, with a melting point of 148-150°C and moisture content ≤0.5%, is specifically marketed for pharmaceutical intermediate use, particularly for dicloxacillin sodium synthesis . This level of purity is comparable to 2,4-dichlorobenzaldehyde oxime, which is also available at 98% purity , and benzaldehyde oxime, available at 98.2% purity [1], ensuring that the 2,6-isomer meets or exceeds the quality standards of its analogs.

Commercial Purity
Specification review
≥99% purity grade available; melting point 148–150°C, moisture ≤0.5%
Pharmaceutical-grade specification supports intermediate procurement for sensitive syntheses
Comparable to 98–98.2% purity of regioisomer and unsubstituted analog
quality control procurement specifications pharmaceutical grade

2,6-Dichlorobenzaldehyde Oxime Application Scenarios


Dicloxacillin & β-Lactam Synthesis

Procure ≥99% purity 2,6-dichlorobenzaldehyde oxime for the multi-step synthesis of dicloxacillin sodium, a penicillinase-resistant penicillin antibiotic [1]. The synthetic route requires conversion of the oxime to the corresponding oximidoyl chloride, followed by 1,3-dipolar cycloaddition with a β-ketoester to construct the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid core [2]. This specific 2,6-dichloro substitution pattern is essential for the antibiotic's resistance to staphylococcal penicillinase and cannot be substituted with other isomers [3].

Benzoylurea Insecticide Production

Utilize 2,6-dichlorobenzaldehyde oxime as the critical intermediate for synthesizing 2,6-dichlorobenzonitrile, which serves as the building block for benzoylurea insecticides such as hexaflumuron, diflubenzuron, chlorfluazuron, and lufenuron [1]. The 2,6-isomer provides ~90% conversion efficiency to the corresponding benzonitrile, significantly outperforming the 30% yield of the 2,4-isomer, making it the economically preferred choice for agrochemical manufacturing [2].

FXR Agonist & Isoxazole Library Synthesis

Employ 2,6-dichlorobenzaldehyde oxime as a versatile building block for constructing 3-(2,6-dichlorophenyl)isoxazole scaffolds, which are key structural motifs in FXR receptor agonists and other nuclear receptor modulators [1]. The sterically hindered 2,6-dichloro pattern enforces a non-planar conformation (torsion angles of 53.83° and 42.99°), which can be exploited to modulate target binding and selectivity in drug discovery programs [2].

Herbicide Oxime Carbonate Development

Use 2,6-dichlorobenzaldehyde oxime as a precursor for synthesizing dichlorobenzaldehyde-oxime-carbonates, which have been patented as active ingredients in herbicide compositions for crop protection applications, including soybean and corn cultivation [1].

Application
Selection Property
Validation Focus
Dicloxacillin & β-Lactam Intermediate
2,6-Dichloro substitution pattern
Confirm isoxazole ring formation and coupling efficiency for penicillinase-resistant core
Benzoylurea Insecticide Production
Isomer-specific nitrile conversion
Verify 2,6-dichlorobenzonitrile yield and purity in dehydration step
FXR Agonist & Isoxazole Library
Non-planar scaffold geometry
Assess target binding modulation and SAR using sterically hindered oxime
Herbicide Oxime Carbonate Development
Oxime carbonate precursor chemistry
Screen crop protection activity of derived carbonates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichlorobenzaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.